molecular formula C21H28N2O4 B2649588 Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate CAS No. 2361898-27-1

Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate

Cat. No. B2649588
M. Wt: 372.465
InChI Key: JSOZPJOUKHEPGA-WBVHZDCISA-N
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Description

The compound contains a tert-butyl group, a cyclohexane ring, and an amide group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The cyclohexane ring is a common structural motif in organic chemistry, and the amide group is a functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these groups in space. The cyclohexane ring can adopt various conformations, and the presence of the tert-butyl group and the amide group may influence the preferred conformation .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the tert-butyl group and the amide group. The tert-butyl group is relatively unreactive, but it can influence the reactivity of the rest of the molecule due to its size and ability to crowd neighboring groups . The amide group can participate in a variety of reactions, including nucleophilic acyl substitution and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the tert-butyl group, the cyclohexane ring, and the amide group. For example, the compound is likely to be relatively nonpolar due to the presence of the tert-butyl group and the cyclohexane ring .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If the compound is found to have interesting biological activity, it could be further investigated as a potential drug candidate .

properties

IUPAC Name

tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-5-18(24)22-16-11-9-14(10-12-16)19(25)23-17-8-6-7-15(13-17)20(26)27-21(2,3)4/h5,9-12,15,17H,1,6-8,13H2,2-4H3,(H,22,24)(H,23,25)/t15-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOZPJOUKHEPGA-WBVHZDCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate

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